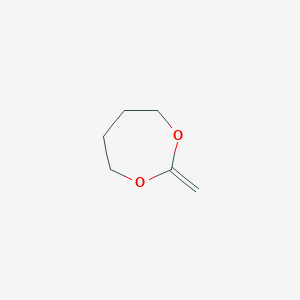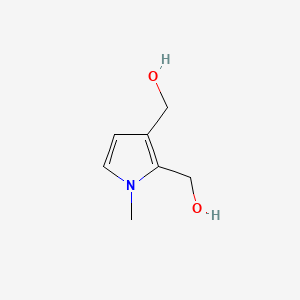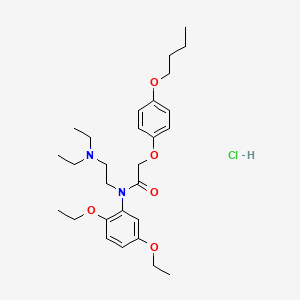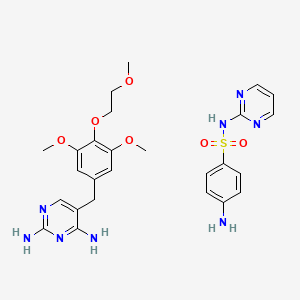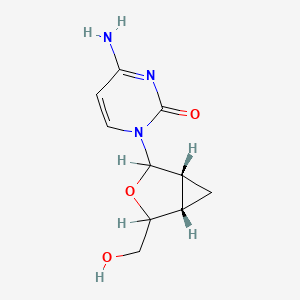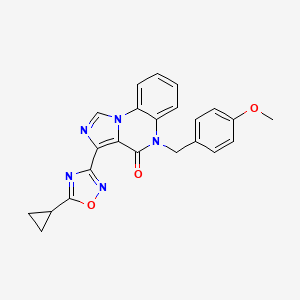
8-(p-Sulfophenyl)theophylline
Overview
Description
8-(p-Sulfophenyl)theophylline, also known as 8-Pspt or 8-SPT, is a polar adenosine receptor antagonist . It has the empirical formula C13H12N4O5S .
Molecular Structure Analysis
The molecular weight of 8-(p-Sulfophenyl)theophylline is 336.32 (anhydrous basis) . The SMILES string representation of its structure isO.CN1C(=O)N(C)c2nc([nH]c2C1=O)-c3ccc(cc3)S(O)(=O)=O . Physical And Chemical Properties Analysis
8-(p-Sulfophenyl)theophylline has a molar refractivity of 78.0±0.4 cm³, a polar surface area of 132 Ų, and a molar volume of 211.0±3.0 cm³ . Its density is 1.6±0.1 g/cm³ .Relevant Papers One relevant paper discusses the role of adenosine receptors in inflammation and the potential of adenosine receptor antagonists like 8-(p-Sulfophenyl)theophylline in treating inflammatory conditions . Another paper investigates the effect of 8-(p-Sulfophenyl)theophylline on endogenous noradrenaline release from sympathetic nerves .
Scientific Research Applications
Adenosine Receptor Antagonism
8-SPT is known as a polar adenosine receptor antagonist . It has been utilized in studies to understand the role of adenosine receptors in various physiological processes. For instance, it helps in delineating the pathways where adenosine acts as a neuromodulator and contributes to the regulation of neurotransmitter release.
Modulation of Vascular Sympathetic Neurotransmission
Research has indicated that 8-SPT can modulate vascular sympathetic neurotransmission . It has been used to study the pharmacological properties of purinoceptors on vascular sympathetic nerve terminals and to explore the source of endogenous adenyl purines. This application is significant in understanding the complex mechanisms of blood pressure regulation and the development of hypertension treatments.
Cardiac Fibrosis Post Myocardial Infarction
8-SPT has been implicated in studies focusing on myocardial fibrosis modulation following myocardial infarction . Its role as an adenosine receptor antagonist allows researchers to investigate the off-target effects of P2Y12 receptor inhibitors and their impact on molecular pathways involved in cardiac fibrosis, such as the Wnt/β-catenin signaling pathway.
Purinergic Modulation in Xenopus Oocytes
The compound has been used to study the effects of purinergic modulation in Xenopus oocytes . This research is crucial for understanding the signaling mechanisms at the cellular level and has implications for developmental biology and regenerative medicine.
Inhibition of Adrenergic Neurotransmission
8-SPT’s ability to inhibit adrenergic neurotransmission via prejunctional purinoceptors has been a subject of interest . This property is particularly relevant in the context of diseases where adrenergic system dysregulation is a factor, such as certain cardiovascular and stress-related disorders.
Chemical Synthesis and Chromatography
Lastly, 8-SPT is used in the field of chemical synthesis and chromatography . Its properties make it a valuable tool for scientists working on the synthesis of new chemical entities and in the analysis of complex mixtures, contributing to advancements in pharmaceuticals and materials science.
Mechanism of Action
properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSJIXZOAMHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230152 | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(p-Sulfophenyl)theophylline | |
CAS RN |
80206-91-3 | |
| Record name | 8-(p-Sulfophenyl)theophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?
A1: 8-(p-Sulfophenyl)theophylline acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.
Q2: What are the downstream effects of adenosine receptor antagonism by 8-(p-Sulfophenyl)theophylline?
A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, 8-(p-Sulfophenyl)theophylline can:
- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]
- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]
Q3: Can 8-(p-Sulfophenyl)theophylline cross the blood-brain barrier?
A4: Studies in rats indicate that even high doses of 8-(p-Sulfophenyl)theophylline administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []
Q4: How does the adenosine-related mechanism of 8-(p-Sulfophenyl)theophylline contribute to its effects on myocardial ischemia?
A5: 8-(p-Sulfophenyl)theophylline has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.
Q5: What is the molecular formula and weight of 8-(p-Sulfophenyl)theophylline?
A5: 8-(p-Sulfophenyl)theophylline has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.
Q6: Is there information available on the material compatibility and stability of 8-(p-Sulfophenyl)theophylline?
A6: The provided research papers primarily focus on the pharmacological and physiological effects of 8-(p-Sulfophenyl)theophylline. Information on material compatibility and stability under various conditions would require further investigation.
Q7: Does 8-(p-Sulfophenyl)theophylline possess any known catalytic properties?
A7: 8-(p-Sulfophenyl)theophylline is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.
Q8: Have there been computational studies conducted on 8-(p-Sulfophenyl)theophylline?
A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study 8-(p-Sulfophenyl)theophylline.
Q9: How do structural modifications of 8-(p-Sulfophenyl)theophylline affect its activity and potency?
A10: While the research papers don't directly compare 8-(p-Sulfophenyl)theophylline with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.
Q10: Are there specific formulation strategies for 8-(p-Sulfophenyl)theophylline?
A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.
Q11: What are the common in vitro and in vivo models used to study the effects of 8-(p-Sulfophenyl)theophylline?
A11: The provided research employed a variety of models, including:
- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]
- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []
- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of 8-(p-Sulfophenyl)theophylline in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]
Q12: What specific research areas have used 8-(p-Sulfophenyl)theophylline to investigate adenosine signaling?
A12: The research highlights the use of 8-(p-Sulfophenyl)theophylline in studying:
- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]
- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]
- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]
- Respiratory function: Exploring its effects on tracheal contractility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



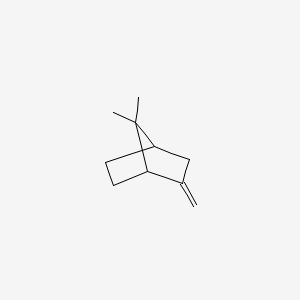

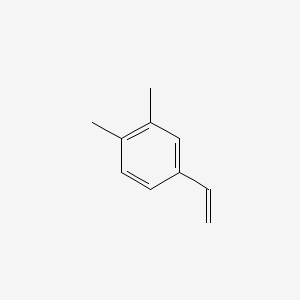
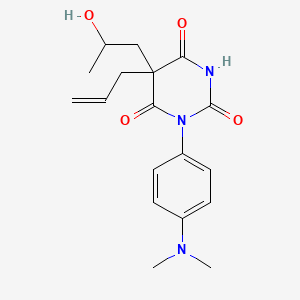
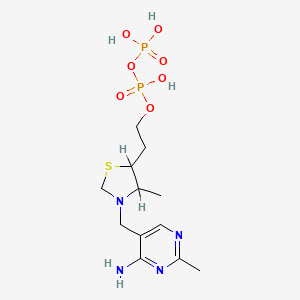
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)

